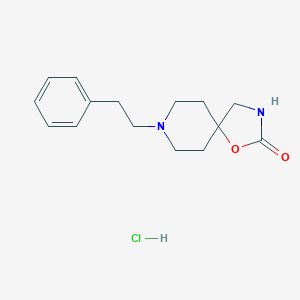
Cetirizine acetic acid
Übersicht
Beschreibung
Cetirizine acetic acid, also known as Cetirizine, is an orally active and selective H1-receptor antagonist . It is effective in the treatment of various allergic symptoms, such as sneezing, coughing, nasal congestion, hives, and other symptoms . It is a second-generation antihistamine, which means it does not cross the blood-brain barrier to the extent of its first-generation counterparts, thus minimizing the possibility of adverse sedative effects .
Synthesis Analysis
Cetirizine is derived from the first-generation antihistamine hydroxyzine . The degradation of cetirizine in polyethylene glycol arose from the reaction between the drug and reactive peroxide intermediates, formed through oxidation of PEG .
Molecular Structure Analysis
Cetirizine is a member of the class of piperazines that is piperazine in which the hydrogens attached to nitrogen are replaced by a (4-chlorophenyl) (phenyl)methyl and a 2- (carboxymethoxy)ethyl group respectively .
Chemical Reactions Analysis
The main thermal degradation for cetirizine occurs during two temperature ranges of 165–227 and 247–402 °C .
Physical And Chemical Properties Analysis
Cetirizine is a white, crystalline powder and is water soluble . Its molecular weight is 388.9 g/mol .
Wissenschaftliche Forschungsanwendungen
Use as an Antihistaminic Drug
- Scientific Field : Pharmaceutical and Medical Research .
- Summary of Application : Cetirizine is an antihistaminic drug used to treat symptoms of allergic conditions such as rhinitis and chronic urticaria (hives) . It is a member of the class of piperazines and has a significant role as an anti-allergic agent, an H1-receptor antagonist .
- Methods of Application : The drug is usually administered orally. The dosage and frequency depend on the specific condition being treated .
- Results or Outcomes : Cetirizine provides fast relief from the runny nose, itching of the nose or throat, and urticaria (hives). It is described as a long-acting, non-sedating antihistamine .
Analytical Method Development and Validation
- Scientific Field : Analytical Chemistry .
- Summary of Application : Analytical methods have been developed for the simultaneous determination of cetirizine HCl using high-performance liquid chromatography (HPLC) with isocratic elution .
- Methods of Application : The HPLC method involves the passage of a liquid sample through a column packed with a solid adsorbent material. Each component in the sample interacts slightly differently with the adsorbent material, causing different flow rates for the different components and leading to the separation of the components as they flow out of the column .
- Results or Outcomes : The developed methods allow for the accurate and precise measurement of cetirizine HCl in various samples .
Use in Respiratory Medicine
- Scientific Field : Respiratory Medicine .
- Summary of Application : Cetirizine is used to treat symptoms that are secondary to histamine release, which is typical of certain allergic conditions, including rhinitis, conjunctivitis, asthma, urticaria, and anaphylaxis .
- Methods of Application : The drug is usually administered orally. The dosage and frequency depend on the specific condition being treated .
- Results or Outcomes : Cetirizine provides fast relief from the runny nose, itching of the nose or throat, and urticaria (hives). It is described as a long-acting, non-sedating antihistamine .
Use in Analytical Method Development and Validation
- Scientific Field : Analytical Chemistry .
- Summary of Application : Analytical methods have been developed for the determination of cetirizine HCl using high-performance liquid chromatography (HPLC) with isocratic elution .
- Methods of Application : The HPLC method involves the passage of a liquid sample through a column packed with a solid adsorbent material. Each component in the sample interacts slightly differently with the adsorbent material, causing different flow rates for the different components and leading to the separation of the components as they flow out of the column .
- Results or Outcomes : The developed methods allow for the accurate and precise measurement of cetirizine HCl in various samples .
Use in Asthma Treatment
- Scientific Field : Respiratory Medicine .
- Summary of Application : Although the use of cetirizine in asthma remains off-label, it has been found that patients with allergic rhinitis and concomitant asthma can be favorably treated with cetirizine .
- Methods of Application : The drug is usually administered orally. The dosage and frequency depend on the specific condition being treated .
- Results or Outcomes : Cetirizine provides fast relief from the symptoms of respiratory allergy .
Use in Combination Therapy
- Scientific Field : Pharmaceutical and Medical Research .
- Summary of Application : In certain allergic conditions, it is important to co-prescribe cetirizine with paracetamol (PCM), and in diseases such as allergic rhinitis, which antihistamines are the primary drugs should be used .
- Methods of Application : The drug is usually administered orally. The dosage and frequency depend on the specific condition being treated .
- Results or Outcomes : The combination of cetirizine and paracetamol is widely used as an anti-allergic and fever and for treating severe allergies, and the common cold .
Eigenschaften
IUPAC Name |
2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-17-8-6-16(7-9-17)19(15-4-2-1-3-5-15)22-12-10-21(11-13-22)14-18(23)24/h1-9,19H,10-14H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQBQRKLQXVPIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cetirizine acetic acid | |
CAS RN |
113740-61-7, 942132-30-1 | |
| Record name | Cetirizine acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113740617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineacetic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DE(CARBOXYMETHOXY) CETIRIZINE ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AO4AEB0V4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















